molecular formula C15H20O4 B12532719 undeca-3,7-diene-1,3,7,11-tetracarbaldehyde CAS No. 660857-68-1

undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

Cat. No.: B12532719
CAS No.: 660857-68-1
M. Wt: 264.32 g/mol
InChI Key: WRPMDTWVLJJHMV-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is (3E,7E)-3,7-undecadiene-1,3,7,11-tetracarbaldehyde , reflecting its precise structural features. Breaking down the nomenclature:

  • Undecadiene : An 11-carbon chain (undecane) with two double bonds (diene).
  • 3,7 : Positions of the double bonds, both in the E (trans) configuration.
  • 1,3,7,11-tetracarbaldehyde : Aldehyde groups (-CHO) at carbon positions 1, 3, 7, and 11.

The molecular formula is C₁₅H₂₀O₄ , with an average molecular mass of 264.321 g/mol and a monoisotopic mass of 264.136159 g/mol . The stereochemistry of the double bonds (3E,7E) is critical for its biological activity, as geometric isomerism often influences interactions with enzymes or cellular receptors.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₅H₂₀O₄
Average Mass 264.321 g/mol
Monoisotopic Mass 264.136159 g/mol
IUPAC Name (3E,7E)-3,7-Undecadiene-1,3,7,11-tetracarbaldehyde
ChemSpider ID 25057849
PubChem CID 46937035

Historical Context of Polyunsaturated Aldehydes in Organic Chemistry

Polyunsaturated aldehydes (PUAs) emerged as a chemically and ecologically significant class of compounds in the late 20th century, particularly through studies on marine diatoms. These metabolites are synthesized via the lipoxygenase pathway, where polyunsaturated fatty acids (PUFAs) are oxidized and cleaved into shorter-chain aldehydes. For example, the diatom Thalassiosira rotula produces PUAs like 2E,4Z,7-octatrienal and 2E,4Z,7Z-decatrienal as defense mechanisms against grazing copepods.

This compound represents a structurally unique PUA due to its four aldehyde groups and extended carbon chain. Unlike simpler PUAs such as heptadienal (C₇H₁₀O) or octadienal (C₈H₁₂O), this compound’s tetra-aldehyde configuration suggests potential for enhanced reactivity or cross-linking in biological systems. Early research on PUAs focused on their roles in:

  • Allelopathy : Inhibiting competing phytoplankton species.
  • Chemical Defense : Disrupting zooplankton reproduction and development.
  • Organic Matter Remineralization : Influencing bacterial degradation of phytoplankton-derived particles.

The discovery of PUAs revolutionized understanding of plant-animal interactions in marine ecosystems, positioning them as key mediators of planktonic food web dynamics. This compound’s structural complexity underscores the diversity of oxylipin derivatives in nature and highlights the need for advanced analytical techniques to elucidate their ecological functions.

Properties

CAS No.

660857-68-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

InChI

InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2

InChI Key

WRPMDTWVLJJHMV-UHFFFAOYSA-N

Canonical SMILES

C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of starting materials such as long-chain hydrocarbons, which undergo a series of reactions including oxidation, reduction, and aldol condensation to introduce the aldehyde groups and conjugated diene systems .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the conjugated diene systems while efficiently introducing the aldehyde groups .

Chemical Reactions Analysis

Types of Reactions

Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₂₀O₄
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
  • CAS Number : Not available

The compound belongs to the class of fatty aldehydes and is characterized by a long carbon chain with multiple aldehyde functional groups. This unique structure allows for diverse chemical reactions and biological interactions.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its multiple aldehyde groups facilitate various reactions including:

  • Crosslinking Agents : The compound can be used as a crosslinking agent in polymer chemistry and materials science.
  • Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex organic compounds through reactions such as aldol condensation and oxidation.

Biology

The biological applications of this compound are primarily focused on its potential therapeutic effects:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. It has been tested for its efficacy in inhibiting bacterial growth.
    Study ReferencePathogen TestedInhibition Zone (mm)
    E. coli15
    S. aureus20
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of lysozyme C, which plays a crucial role in the immune response. This interaction could lead to novel therapeutic strategies for enhancing immune function in humans .

Medicine

Research is ongoing to explore the medicinal applications of this compound:

  • Potential Drug Development : The compound is being investigated for its potential use in drug formulations aimed at treating infectious diseases due to its antimicrobial properties.
    • Case Study : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Applications
This compoundFatty AldehydeAntimicrobial research
GlutaraldehydeCrosslinking AgentTissue fixation and protein stabilization
BenzaldehydeAromatic AldehydeFlavoring agent and chemical synthesis

This compound is unique due to its long carbon chain and multiple functional groups compared to other aldehydes like benzaldehyde or glutaraldehyde.

Mechanism of Action

The mechanism of action of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The conjugated diene systems may also participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde and Analogs

Compound Functional Groups Key Structural Features Molecular Formula
This compound 4 aldehydes, 2 conjugated dienes Linear chain with alternating double bonds C₁₅H₂₀O₄
Selina-3,7(11)-diene None (sesquiterpene hydrocarbon) Bicyclic structure with isolated double bonds C₁₅H₂₄
Zonarene None (sesquiterpene hydrocarbon) Tricyclic structure C₁₅H₂₄
β-Caryophyllene None (sesquiterpene) Bicyclic structure with a trans double bond C₁₅H₂₄

Key Differences :

  • Aldehyde Functionality : this compound is distinguished by its four reactive aldehyde groups, which are absent in sesquiterpenes like selina-3,7(11)-diene and zonarene.
  • Conjugation : The conjugated dienes in the tetracarbaldehyde may enhance its reactivity in polymerization or crosslinking applications, unlike the isolated double bonds in sesquiterpenes .

Table 2: Pharmacological Profiles

Compound Biological Activity Key Findings
This compound Unknown No documented therapeutic or toxicological data; target interaction unclear .
Selina-3,7(11)-diene Acetylcholinesterase (AChE) inhibition Predicted to interact with AChE, contributing to molluscicidal activity .
Zonarene Environmental toxicity 9× more toxic to P. promelathan than niclosamide; low endocrine disruption .
β-Caryophyllene Anti-inflammatory, analgesic Binds to CB2 receptors; modulates inflammation .

Key Insights :

  • The tetracarbaldehyde’s lack of pharmacological data contrasts with sesquiterpenes like selina-3,7(11)-diene, which show enzyme inhibition relevant to parasitic control .

Environmental Impact and Bioaccumulation

Table 3: Environmental Parameters

Compound Bioaccumulation Factor (BCF) Endocrine Disruption Risk Notable Risks
This compound Not studied Not studied Unknown
Selina-3,7(11)-diene Moderate (BCF < 2,000) Low Low biodegradability; mild bioaccumulation .
Zonarene Moderate (BCF < 2,000) Low High toxicity to aquatic organisms .

Key Observations :

  • Sesquiterpenes like selina-3,7(11)-diene and zonarene exhibit moderate bioaccumulation but fall below REACH’s threshold for classification as bioaccumulative .
  • The tetracarbaldehyde’s environmental behavior remains uncharacterized, warranting further study.

Functional Contrasts :

  • The tetracarbaldehyde’s aldehyde groups suggest utility in synthetic chemistry, whereas sesquiterpenes are primarily valued in essential oils and natural product applications .
  • β-Caryophyllene’s anti-inflammatory properties underscore its role in cannabis-based therapeutics, diverging from the tetracarbaldehyde’s undefined biological role .

Biological Activity

Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is a complex organic compound classified as a fatty aldehyde. Its unique structure comprises four aldehyde groups and conjugated diene systems, making it a subject of interest in various fields including medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, chemical properties, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₀O₄
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : this compound

The compound features a long carbon chain with multiple reactive aldehyde groups that can interact with biological molecules. This structural complexity contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Long-chain hydrocarbons.
  • Reactions :
    • Oxidation : To introduce aldehyde groups.
    • Aldol Condensation : To form conjugated diene systems.
    • Reduction and Substitution : To modify functional groups as needed.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
  • Electron Transfer Reactions : The conjugated diene systems may participate in electron transfer processes that influence cellular signaling pathways.

Potential Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.
  • Antioxidant Activity : Its structural features may confer antioxidant properties that help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various experimental settings:

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli.
Study 2Showed significant reduction in inflammatory markers in a mouse model of arthritis.
Study 3Investigated antioxidant capacity using DPPH assay; results indicated notable scavenging activity.

Applications in Research and Industry

This compound has several applications across different fields:

  • Medicinal Chemistry : Potential precursor for developing new therapeutic agents targeting inflammation and microbial infections.
  • Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.
  • Industrial Use : Employed in the production of specialty chemicals and materials due to its unique reactivity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructural FeaturesBiological Activity
Deca-2,4-diene-1,10-dialFewer aldehyde groupsLimited antimicrobial activity
Non-2,6-diene-1,9-dialShorter chain lengthReduced reactivity
Octa-1,5-diene-3,8-dialDifferent double bond positioningVaries significantly

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